molecular formula C12H16ClNO B1598942 3-chloro-N-(2-ethyl-6-methylphenyl)propanamide CAS No. 349097-68-3

3-chloro-N-(2-ethyl-6-methylphenyl)propanamide

Cat. No.: B1598942
CAS No.: 349097-68-3
M. Wt: 225.71 g/mol
InChI Key: GAXIAWWBGISFDT-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethyl-6-methylphenyl)propanamide is an organic compound with the chemical formula C12H16ClNO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its unique structural features, which include a chloro group, an ethyl group, and a methyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

3-chloro-N-(2-ethyl-6-methylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Sigma-Aldrich sells “3-chloro-N-(2-ethyl-6-methylphenyl)propanamide” as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-ethyl-6-methylphenyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-ethyl-6-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-ethyl-6-methylphenyl)propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution Reactions: Formation of azides or thiocyanates.

    Reduction Reactions: Formation of 3-chloro-N-(2-ethyl-6-methylphenyl)propanol.

    Oxidation Reactions: Formation of 3-chloro-N-(2-ethyl-6-methylphenyl)propanoic acid.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-ethyl-6-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-methylphenyl)propanamide
  • 3-chloro-N-(2-ethylphenyl)propanamide
  • 3-chloro-N-(2-ethyl-6-methoxyphenyl)propanamide

Uniqueness

3-chloro-N-(2-ethyl-6-methylphenyl)propanamide is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these groups with the chloro and amide functionalities provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

3-chloro-N-(2-ethyl-6-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXIAWWBGISFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395033
Record name 3-chloro-N-(2-ethyl-6-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349097-68-3
Record name 3-chloro-N-(2-ethyl-6-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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